molecular formula C19H26N4O5 B1597303 Hoquizil CAS No. 21560-59-8

Hoquizil

货号: B1597303
CAS 编号: 21560-59-8
分子量: 390.4 g/mol
InChI 键: YRTMGQYDLITGNA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

霍奎齐尔: 是一种化学化合物,分子式为 C19H26N4O5 。它以其支气管扩张特性而闻名,使其可用于治疗呼吸道疾病。 该化合物的特征在于其复杂的结构,包括喹唑啉部分和哌嗪环 .

准备方法

合成路线和反应条件: 霍奎齐尔可以通过多步合成过程合成,该过程涉及 6,7-二甲氧基喹唑啉与哌嗪的反应,然后与 2-羟基-2-甲基丙酯酯化。 反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成 .

工业生产方法: 霍奎齐尔的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该工艺包括严格的质量控制措施,以满足药品标准 .

化学反应分析

反应类型: 霍奎齐尔会发生各种化学反应,包括:

    氧化: 霍奎齐尔可以被氧化成喹唑啉衍生物。

    还原: 还原反应可以改变喹唑啉环,导致不同的衍生物。

常用试剂和条件:

主要产物: 这些反应形成的主要产物包括各种喹唑啉和哌嗪衍生物,它们可能具有不同的药理特性 .

科学研究应用

Pharmacological Applications

Hoquizil has emerged as a promising bronchodilator with oral activity. It exhibits phosphodiesterase inhibitory effects, which can lead to relaxation of smooth muscles in the airways, making it beneficial for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Transdermal Delivery Systems

Recent studies have highlighted the potential of this compound in enhancing transdermal drug delivery systems. Its formulation can be combined with chemical penetration enhancers to facilitate the transport of drugs through the skin barrier.

Case Study: Skin Penetration Enhancement

  • In a study involving various formulations, this compound was tested for its ability to enhance the permeability of hydrophilic macromolecules across the skin by more than 50-fold without causing irritation .
  • The study utilized combinations of sodium laurel ether sulfate and 1-phenyl piperazine alongside this compound to achieve significant results .

Ocular Applications

This compound has also been investigated for its potential in ocular drug delivery systems. It can be formulated into eye drops or gels for treating various ocular conditions.

Treatment of Ocular Conditions

  • A method involving the instillation of this compound into ocular tissues has shown promise for treating conditions such as glaucoma and dry eye syndrome .
  • The compound's bioactive properties allow it to penetrate ocular tissues effectively, providing therapeutic benefits .

Oral Delivery Formulations

This compound can be incorporated into oral delivery systems, such as films or flakes that adhere to intestinal walls, enhancing drug absorption.

Sustained Release Mechanism

  • Formulations containing biodegradable polymers have been developed to control the release profile of this compound when administered orally, ensuring prolonged therapeutic effects .

Summary Table of Applications

Application AreaDescriptionKey Findings
PharmacologyBronchodilator for asthma and COPDPhosphodiesterase inhibition leading to bronchodilation
Transdermal DeliveryEnhances skin permeability for drug delivery50-fold increase in permeability without irritation
Ocular ApplicationsEye drops/gels for treating ocular conditionsEffective penetration into ocular tissues
Oral DeliverySustained release formulations adhering to intestinesControlled release profile using biodegradable polymers

生物活性

Hoquizil, a quinazoline derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic applications, and relevant case studies, supported by comprehensive data tables and research findings.

Overview of this compound

This compound (CHEMBL2110858) is primarily known for its phosphodiesterase (PDE) inhibitory activity. PDEs are enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP), which play crucial roles in various physiological processes. By inhibiting these enzymes, this compound can enhance the effects of these signaling molecules, leading to multiple therapeutic outcomes.

Biological Activities

  • Phosphodiesterase Inhibition
    • This compound exhibits significant inhibition of PDE, which is crucial for its role in enhancing cAMP levels. This mechanism underlies its potential use in treating conditions such as asthma and other respiratory disorders .
  • Antimicrobial Activity
    • Research indicates that this compound demonstrates antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's efficacy varies with structural modifications, particularly substitutions on the quinazoline ring .
  • Anti-inflammatory Effects
    • This compound has shown promise in reducing inflammation, which may be beneficial in treating inflammatory diseases. Its anti-inflammatory activity is linked to its ability to modulate immune responses through PDE inhibition .
  • Anticonvulsant Properties
    • The compound also displays anticonvulsant activity, suggesting its potential application in managing epilepsy and other seizure disorders .
  • Antihypertensive Effects
    • Preliminary studies suggest that this compound may have antihypertensive effects, likely due to its vasodilatory properties mediated by increased cAMP levels .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various quinazoline derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the quinazoline structure significantly enhanced antibacterial potency.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 μg/ml
This compoundEscherichia coli100 μg/ml
Reference DrugAmpicillin250 μg/ml

Case Study 2: PDE Inhibition and Respiratory Conditions

In a clinical trial assessing the efficacy of PDE inhibitors in asthma management, this compound was administered to patients experiencing acute asthma attacks. The trial highlighted significant improvements in lung function and reduction in symptoms compared to a placebo group.

ParameterPre-treatmentPost-treatment
FEV1 (L)1.52.2
Peak Expiratory Flow Rate (L/min)250400

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. For instance, modifications at specific positions on the quinazoline ring have been correlated with increased PDE inhibitory effects and improved antimicrobial activity .

Key Findings:

  • Electron-withdrawing groups at certain positions enhance PDE inhibition.
  • Structural variations lead to different levels of antimicrobial efficacy against specific bacterial strains.
  • The compound's dual action as both an anti-inflammatory and antimicrobial agent presents a unique therapeutic avenue for treating complex diseases.

属性

IUPAC Name

(2-hydroxy-2-methylpropyl) 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O5/c1-19(2,25)11-28-18(24)23-7-5-22(6-8-23)17-13-9-15(26-3)16(27-4)10-14(13)20-12-21-17/h9-10,12,25H,5-8,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTMGQYDLITGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC(=O)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175896
Record name Hoquizil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21560-59-8
Record name Hoquizil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021560598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hoquizil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21560-59-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HOQUIZIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MP2H1GQ03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hoquizil
Reactant of Route 2
Reactant of Route 2
Hoquizil
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Hoquizil
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Hoquizil
Reactant of Route 5
Reactant of Route 5
Hoquizil
Reactant of Route 6
Reactant of Route 6
Hoquizil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。